3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride
Overview
Description
3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride is an organic compound with the molecular formula C3H6ClN3S It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Mechanism of Action
Target of Action
It is known to be used as an organic synthesis intermediate and pharmaceutical intermediate , which suggests that it may interact with various biological targets depending on the specific compounds it helps synthesize.
Action Environment
It is known that it is soluble in water and slightly soluble in alcohol and ether , which could influence its stability and efficacy in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride typically involves the reaction of 3-methyl-1,2,4-thiadiazol-5-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. One common method involves dissolving 3-methyl-1,2,4-thiadiazol-5-amine in an appropriate solvent, such as ethanol or water, and then adding hydrochloric acid to the solution. The mixture is stirred and heated to facilitate the reaction, and the resulting product is isolated by filtration or crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into other thiadiazole derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-1,2,4-thiadiazole: This compound shares a similar core structure but differs in its functional groups.
1,3,4-Thiadiazole derivatives: These compounds have a similar thiadiazole ring but with different substituents, leading to varied chemical and biological properties.
Uniqueness
3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry .
Biological Activity
3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and other pharmacological properties supported by various studies and research findings.
Chemical Structure and Properties
This compound features a thiadiazole ring structure that is known for its ability to interact with biological molecules. The presence of the amine group enhances its reactivity and potential for derivatization, making it a valuable scaffold for drug development.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. Research indicates that this compound exhibits significant activity against various bacterial strains:
Microorganism | MIC (μg/mL) | Standard Drug | Standard Drug MIC (μg/mL) |
---|---|---|---|
Staphylococcus aureus | 32.6 | Itraconazole | 47.5 |
Escherichia coli | 20–28 | Ciprofloxacin | 18–20 |
Bacillus subtilis | 20–28 | Ciprofloxacin | 18–20 |
Pseudomonas aeruginosa | Not specified | Not specified | Not specified |
These findings suggest that compounds derived from or related to this compound could be potential candidates for developing new antimicrobial agents .
Antifungal Activity
In addition to its antibacterial properties, this compound also demonstrates antifungal activity. Studies have reported that derivatives of thiadiazoles show moderate to significant antifungal effects against strains such as Aspergillus niger and Candida albicans. For instance:
- Compound Derivative : 5-(4-substituted phenyl)-1,3,4-thiadiazole derivatives
- Activity : Exhibited inhibition zones between 15–19 mm against Salmonella typhi and good antifungal activity against A. niger.
This highlights the potential of thiadiazole derivatives in treating fungal infections .
Anticancer Properties
The anticancer potential of thiadiazole compounds is another area of interest. Research has shown that certain derivatives possess cytostatic properties, indicating their ability to inhibit cancer cell growth. For example:
- Mechanism : Some thiadiazole derivatives have been found to induce apoptosis in cancer cells through various pathways.
- Study Findings : Compounds demonstrated significant inhibition of tumor cell lines in vitro.
This suggests that further exploration into the anticancer applications of this compound could yield promising results .
Other Biological Activities
Beyond antimicrobial and anticancer activities, thiadiazoles are noted for a range of other pharmacological effects:
- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties.
- Antiviral : Activity against certain viral strains has been documented.
- Neuroprotective Effects : Emerging studies suggest potential neuroprotective roles.
These diverse activities highlight the versatility of thiadiazole compounds in medicinal chemistry .
Case Studies and Research Findings
A variety of studies have documented the biological activities associated with thiadiazole compounds:
- Antimicrobial Study : A study evaluated several substituted thiadiazoles against E. coli and S. aureus, finding promising results with MIC values comparable to established antibiotics .
- Anticancer Research : Another research effort focused on the cytotoxic effects of 1,3,4-thiadiazole derivatives on breast cancer cell lines, reporting significant reductions in cell viability .
- Pharmacological Review : A comprehensive review highlighted the multifaceted pharmacological profiles of thiadiazoles and their derivatives, emphasizing their role as lead compounds in drug discovery .
Properties
IUPAC Name |
3-methyl-1,2,4-thiadiazol-5-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S.ClH/c1-2-5-3(4)7-6-2;/h1H3,(H2,4,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGNCNSKFSGGCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743545 | |
Record name | 3-Methyl-1,2,4-thiadiazol-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211503-80-8 | |
Record name | 3-Methyl-1,2,4-thiadiazol-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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